Ethyl 2-(ethylamino)butanoate
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Overview
Description
Ethyl 2-(ethylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(ethylamino)butanoate can be synthesized through several methods. One common method involves the esterification of 2-(ethylamino)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the reaction of 2-(ethylamino)butanoic acid with an acid chloride, such as thionyl chloride, to form the corresponding acid chloride intermediate. This intermediate is then reacted with ethanol to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(ethylamino)butanoic acid and ethanol.
Reduction: Reduction of the ester with reducing agents, such as lithium aluminum hydride, can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions may involve the use of nucleophiles, such as amines or alcohols, under mild to moderate conditions.
Major Products Formed
Hydrolysis: 2-(ethylamino)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(ethylamino)butanoate has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(ethylamino)butanoate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acid or base catalysts. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl 2-(ethylamino)butanoate can be compared with other similar esters, such as ethyl butanoate and ethyl 2-(methylamino)butanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the ethylamino substituent, which can influence its reactivity and applications.
List of Similar Compounds
- Ethyl butanoate
- Ethyl 2-(methylamino)butanoate
- Methyl butanoate
- Ethyl acetate
These similar compounds may have different physical and chemical properties, as well as distinct applications in various fields.
Properties
IUPAC Name |
ethyl 2-(ethylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-7(9-5-2)8(10)11-6-3/h7,9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEJENNUKAUMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734015 |
Source
|
Record name | Ethyl 2-(ethylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874525-99-2 |
Source
|
Record name | Ethyl 2-(ethylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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